molecular formula C7H4F3N3 B1439011 3-(Trifluoromethyl)imidazo[1,5-A]pyrazine CAS No. 959238-36-9

3-(Trifluoromethyl)imidazo[1,5-A]pyrazine

Cat. No. B1439011
CAS RN: 959238-36-9
M. Wt: 187.12 g/mol
InChI Key: KXHWOUDLBWTSJR-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)imidazo[1,5-A]pyrazine” is a chemical compound with the molecular formula C7H4F3N3 . It has a molecular weight of 187.12 Da .


Synthesis Analysis

The synthesis of “3-(Trifluoromethyl)imidazo[1,5-A]pyrazine” and related heterocycles has been a subject of intense research . Various transformations are now available to conveniently access imidazo[1,5-A]pyrazine from readily available starting materials .


Molecular Structure Analysis

The InChI code for “3-(Trifluoromethyl)imidazo[1,5-A]pyrazine” is 1S/C7H4F3N3/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6/h1-4H . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has a GHS07 pictogram and a warning signal word .

Future Directions

Imidazo[1,5-A]pyrazine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field .

properties

IUPAC Name

3-(trifluoromethyl)imidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHWOUDLBWTSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(F)(F)F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)imidazo[1,5-A]pyrazine

CAS RN

959238-36-9
Record name 3-(trifluoromethyl)imidazo[1,5-a]pyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,2,2-Trifluoro-N-pyrazin-2-ylmethyl-acetamide 1i (21.0 g, 100 mmol) was added into a reaction flask at room temperature, followed by addition of 100 mL of phosphorus oxychloride. After stirring at room temperature for 30 minutes, phosphorous pentoxide (17.8 g, 125 mmol) was added to the solution. The reaction mixture was heated to reflux for 5 hours and monitored by thin layer chromatography until the disappearance of the starting materials. Phosphorus oxychloride was removed, and the reaction system was quenched with deionized water. The mixture was adjusted to pH 5-6 with 20% sodium hydroxide solution in an ice-water bath. The mixture was extracted with ethyl acetate (250 mL×4), and the combined organic phase was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound 3-trifluoromethyl-imidazo[1,5-a]pyrazine 1j (12.0 g, yield 65%) as a yellow solid.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)imidazo[1,5-A]pyrazine
Reactant of Route 2
3-(Trifluoromethyl)imidazo[1,5-A]pyrazine
Reactant of Route 3
3-(Trifluoromethyl)imidazo[1,5-A]pyrazine
Reactant of Route 4
3-(Trifluoromethyl)imidazo[1,5-A]pyrazine
Reactant of Route 5
3-(Trifluoromethyl)imidazo[1,5-A]pyrazine
Reactant of Route 6
3-(Trifluoromethyl)imidazo[1,5-A]pyrazine

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